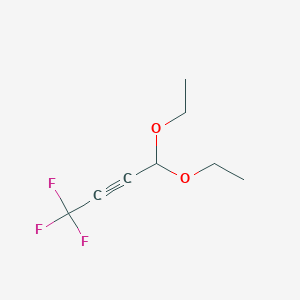

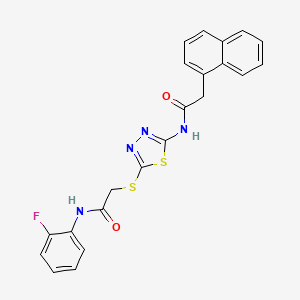

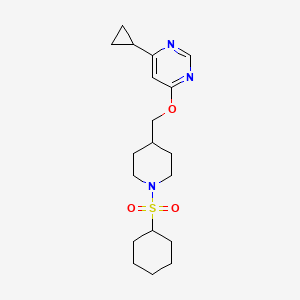

![molecular formula C22H22N4O3 B3009641 4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide CAS No. 919730-74-8](/img/structure/B3009641.png)

4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide" is a derivative of quinazolinone, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring. Quinazolinones are an important class of compounds due to their wide range of biological activities and their use in medicinal chemistry as therapeutic agents.

Synthesis Analysis

The synthesis of quinazolinone derivatives often involves the cyclization of anthranilic acid or its derivatives. In one study, a series of novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides were synthesized, starting from 4-(1H-indol-3-yl)butanoic acid and proceeding through several intermediate steps, including the formation of butanohydrazide and oxadiazole-thiol intermediates . Another approach for synthesizing quinazolin-4(3H)-ones involves the reaction of quinazoline-3-oxides with primary amines, using tert-butyl hydroperoxide as the oxidant . Additionally, N-substituted-4-(2-methyl-4-oxo-4H-quinazolin-3-yl)-butyramides have been prepared by refluxing 4-(2-methyl-4-oxo-4H-quinazolin-3-yl)-butyric acid with different phosphazo compounds .

Molecular Structure Analysis

Quinazolinone derivatives exhibit a variety of molecular structures depending on the substituents attached to the quinazolinone core. The molecular structures of these compounds are often confirmed using spectral and elemental analysis . Density Functional Theory (DFT) studies can be used to predict the electronic and spectroscopic properties of these molecules, as well as to understand their biological activity through chemical reactivity descriptors .

Chemical Reactions Analysis

Quinazolinone derivatives can undergo various chemical reactions, including nucleophilic substitution reactions. For instance, N- and S-alkylated products of quinazolinone derivatives have been prepared using efficient nucleophilic substitution reactions with different alkylating agents . The choice of nucleophilic site for alkylation can be influenced by the nucleophilicity of the available sites, as shown by DFT reactivity studies .

Physical and Chemical Properties Analysis

The physical properties of quinazolinone derivatives, such as melting

Wissenschaftliche Forschungsanwendungen

Synthesis and Enzyme Inhibition

- Novel indole-based hybrid oxadiazole scaffolds, including compounds related to 4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide, have been synthesized and evaluated as potent urease inhibitors (Nazir et al., 2018). These compounds have been suggested as valuable therapeutic agents in drug design.

Medicinal Chemistry and Biological Activity

- Research on quinazolin-4(3H)-ones, a category that includes similar compounds, has demonstrated their utility as precursors in the synthesis of bioactive molecules like evodiamine and rutaempine (Luo et al., 2022).

- The synthesis of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide derivatives, related to the compound of interest, was studied for their affinity to GABAergic biotargets and potential anticonvulsant activity (El Kayal et al., 2022).

- New 3(4H)-quinazolinone derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, indicating the compound's potential in antimicrobial applications (El-Shenawy, 2017).

Receptor Ligands and Pharmacophores

- Quinazolinone derivatives have been identified as structurally novel series of non-peptide cholecystokinin B receptor ligands (Yu et al., 1992). This demonstrates the compound's relevance in the development of receptor-targeted therapeutics.

Wirkmechanismus

Eigenschaften

IUPAC Name |

4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O3/c27-20(23-12-11-15-14-24-18-8-3-1-6-16(15)18)10-5-13-26-21(28)17-7-2-4-9-19(17)25-22(26)29/h1-4,6-9,14,24H,5,10-13H2,(H,23,27)(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKQZYGITXGILJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCCN3C(=O)C4=CC=CC=C4NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

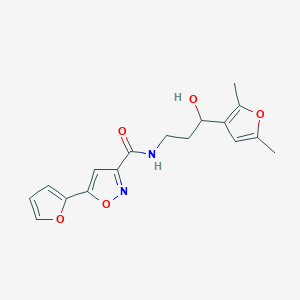

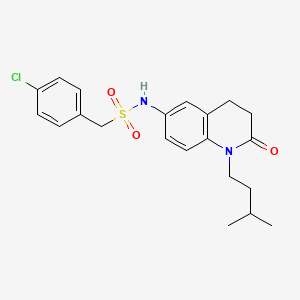

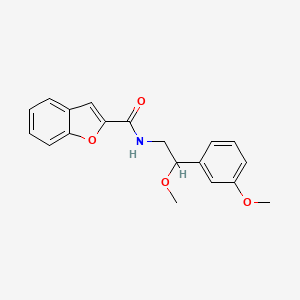

![3-(2-Ethoxyphenyl)-N-[(E)-3-methylsulfonylprop-2-enyl]-1H-pyrazole-5-carboxamide](/img/structure/B3009568.png)

![N-[4-(4-Acetylpiperazin-1-yl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B3009580.png)